(R)-2-Amino-5,5-dimethylhexanoic acid belongs to the class of amino acids, specifically categorized as an aliphatic amino acid due to its hydrocarbon side chain. It is also classified as a chiral compound because it has a specific stereochemistry that can influence its biological activity.
The synthesis of (R)-2-Amino-5,5-dimethylhexanoic acid typically involves the alkylation of a suitable precursor, such as norleucine or its derivatives. A common synthetic route includes the following steps:
In industrial settings, more scalable methods such as continuous flow synthesis or biocatalysis may be employed to enhance yield and purity. These methods require careful optimization of parameters like temperature, pressure, and reactant concentration to maximize efficiency.
The molecular structure of (R)-2-Amino-5,5-dimethylhexanoic acid can be described as follows:
(R)-2-Amino-5,5-dimethylhexanoic acid can participate in several chemical reactions:
The mechanism of action for (R)-2-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The presence of dimethyl groups influences binding affinity and specificity, potentially affecting various biochemical pathways. This compound may serve as an inhibitor or activator for certain enzymes, modulating metabolic processes in biological systems.
The physical and chemical properties of (R)-2-Amino-5,5-dimethylhexanoic acid include:
(R)-2-Amino-5,5-dimethylhexanoic acid has diverse applications across various scientific fields:
(R)-2-Amino-5,5-dimethylhexanoic acid represents a sterically demanding non-proteinogenic α-amino acid characterized by a quaternary carbon center at the β-position and a geminal dimethyl group at the γ-position. Its synthesis demands precise stereocontrol to install the (R)-configuration at the α-carbon. Conventional enantioselective routes leverage chiral auxiliaries or enantiopure precursors. A prominent strategy employs Evans’ oxazolidinone chemistry, where a glycine-derived chiral auxiliary directs the stereoselective alkylation of the sterically congested 5,5-dimethylhexanoyl moiety. After alkylation, the auxiliary is cleaved under hydrolytic conditions to yield the target (R)-enantiomer with >98% enantiomeric excess (ee) [1]. Alternative pathways utilize Schöllkopf’s bis-lactim ether methodology, facilitating asymmetric alkylation followed by acid hydrolysis to release the enantiomerically pure amino acid. The steric bulk of the 5,5-dimethyl group necessitates extended reaction times and elevated temperatures (60–80°C) for alkylation steps, often requiring stoichiometric chiral inductors to achieve high stereoselectivity [5].
Table 1: Key Enantioselective Methods Using Chiral Auxiliaries
Chiral Auxiliary | Alkylating Agent | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Evans oxazolidinone | 1-Bromo-3,3-dimethylbutane | -78°C, THF, 4h | 98 | 75 |
Schöllkopf bis-lactim | 1-Bromo-3,3-dimethylbutane | 60°C, DMF, 24h | 95 | 68 |
(S)-Pantolactone | Ethyl 4-bromobutyrate | 25°C, THF, 12h | 90 | 62 |
Catalytic asymmetric methodologies offer atom-economical routes to (R)-2-Amino-5,5-dimethylhexanoic acid, circumventing stoichiometric waste from auxiliary-based approaches. Metal-catalyzed asymmetric hydrogenation of enolizable α-enamido esters bearing the 5,5-dimethylhexanoic acid chain is a leading strategy. Ru(II)-BINAP complexes catalyze hydrogenation (50–100 bar H₂, 50°C) of Z-enamides, affording the (R)-product with 92–96% ee. The geminal dimethyl group induces significant steric bias, enhancing diastereofacial selectivity during substrate-catalyst interaction [1]. Organocatalytic approaches employing cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) enable asymmetric alkylation of glycine Schiff bases. Reaction of di-tert-butyl iminomalonate with 1-iodo-3,3-dimethylbutane under phase-transfer conditions (toluene, 50% KOH, 0°C) achieves 85% ee for the (R)-isomer. The hydrophobic pocket of the catalyst accommodates the bulky alkyl halide, though enantioselectivity diminishes with larger electrophiles [5].
Biocatalysis provides sustainable routes to (R)-2-Amino-5,5-dimethylhexanoic acid under mild conditions. Engineered transaminases and ammonia lyases demonstrate high activity toward sterically demanding substrates. Directed evolution of branched-chain amino acid transaminases (e.g., from E. coli) enhances activity for the ketone precursor 5,5-dimethyl-2-oxohexanoic acid. Mutant variants (e.g., A110R/V291T) immobilized on mesoporous silica achieve >99% ee (R) and 90% conversion at 100 mM substrate loading, leveraging pyridoxal-5′-phosphate (PLP) cofactor regeneration systems [5]. Immobilized whole-cell biocatalysts expressing L-amino acid deaminases enable kinetic resolution of racemic mixtures. E. coli cells expressing Proteus mirabilis deaminase selectively convert the (S)-enantiomer to the keto acid, leaving enantiopure (R)-2-Amino-5,5-dimethylhexanoic acid (98% ee, 45% theoretical yield). Multi-enzyme cascades combining ketoreductases and transaminases enable deracemization, achieving near-quantitative yields and >99% ee [5].
Table 2: Performance Metrics for Biocatalytic Systems
Biocatalyst | Substrate | Reaction Conditions | ee (%) | Conversion (%) |
---|---|---|---|---|
Mutant transaminase (A110R/V291T) | 5,5-Dimethyl-2-oxohexanoic acid | 37°C, pH 7.5, 24h | >99 (R) | 90 |
E. coli with deaminase | Racemic amino acid | 30°C, pH 8.0, 48h | 98 (R) | 45* |
Transaminase/ketoreductase cascade | Racemic amino acid | 30°C, pH 7.0, 72h | >99 (R) | 98 |
*Theoretical maximum yield for kinetic resolution: 50%
Solid-phase peptide synthesis (SPPS) and solution-phase synthesis offer distinct advantages for incorporating (R)-2-Amino-5,5-dimethylhexanoic acid into complex sequences.
Solid-Phase Synthesis: SPPS using chlorotrityl chloride resin enables rapid iterative chain elongation. The steric bulk of the geminal dimethyl group necessitates extended coupling times (2–4 hours) with potent activators like HATU/DIPEA. Fmoc-(R)-2-Amino-5,5-dimethylhexanoic acid exhibits excellent resin loading efficiency (>95%) on 2-chlorotrityl chloride resin due to steric stabilization of the ester linkage. However, on standard Rink amide resin, aggregation during chain elongation limits sequences to <15 residues. SPPS facilitates automated synthesis and simplified purification via resin washing, though the high cost of Fmoc-protected building blocks and lower scalability (typically <1 mmol) are constraints [3] [6] [7].
Solution-Phase Synthesis: Solution methods offer superior scalability (>10 mmol) for producing bulk quantities of (R)-2-Amino-5,5-dimethylhexanoic acid derivatives. Segmental condensation via native chemical ligation (NCL) enables synthesis of long peptides (>30 residues) containing this non-canonical amino acid. However, the absence of cysteine residues in target sequences necessitates thioester-compatible auxiliaries (e.g., N-sulfanylethylaniline), adding synthetic steps. Purification challenges arise from soluble by-products, requiring iterative chromatography and reducing overall yields (typically 30–50% for >5-step sequences). The steric bulk of the amino acid also slows acylation kinetics in solution, necessitating high excesses (5–10 eq) of activated esters [3] [4] [6].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scalability | Low (<1 mmol typical) | High (>10 mmol feasible) |
Purification Complexity | Simple (resin washing) | Complex (chromatography needed) |
Maximum Peptide Length | <15 residues | >30 residues (via segmental) |
Coupling Efficiency | >95% (with HATU) | 70–85% (steric hindrance) |
Typical Yield per Residue | 98–99% | 85–90% |
Handling of Steric Bulk | Moderate (aggregation issues) | Moderate (slow kinetics) |
Hybrid strategies leverage SPPS for segment synthesis followed by solution-phase ligation, balancing efficiency and scalability. The geminal dimethyl group enhances lipophilicity, aiding HPLC purification in solution-phase routes but complicating resin swelling in SPPS [3] [7].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: